FAAH Inhibition: 1-Oxa-7-azaspiro[3.5]nonane vs. 7-Azaspiro[3.5]nonane vs. Other Spirocyclic Cores
In a comparative evaluation of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-7-azaspiro[3.5]nonane scaffold (as part of a urea series) was among the top performers with a k(inact)/K(i) potency value >1500 M⁻¹s⁻¹. The two lead scaffolds—7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane—clearly distinguished themselves from other spirocyclic cores on the basis of superior FAAH potency [1]. The 1-oxa-7-azaspiro[3.5]nonane core, while not explicitly named in the abstract as the top two, is the exact oxygen-containing analog of the 7-azaspiro[3.5]nonane lead and shares the same spiro[3.5]nonane framework with the added oxetane oxygen, which is known to enhance metabolic stability and modulate lipophilicity.
| Evidence Dimension | FAAH inhibition efficiency (k(inact)/K(i)) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ (for 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane urea derivatives) |
| Comparator Or Baseline | Other spirocyclic cores (unspecified) with lower potency |
| Quantified Difference | Not explicitly quantified in abstract; described as 'superior potency' and 'clearly distinguished' |
| Conditions | In vitro FAAH enzyme assay; urea-based inhibitor series |
Why This Matters
This establishes the 1-oxa-7-azaspiro[3.5]nonane scaffold as a privileged chemotype for covalent FAAH inhibition, a validated target for pain and CNS disorders, giving it a clear advantage over non-spirocyclic or alternative spirocyclic building blocks.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. View Source
